molecular formula C26H27N3O4 B2540230 6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380194-24-9

6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2540230
CAS RN: 2380194-24-9
M. Wt: 445.519
InChI Key: KEZLXBNUYVGISQ-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one is a synthetic compound that belongs to the pyridazinone family. It has been studied for its potential use in scientific research applications due to its unique properties.

Mechanism Of Action

The exact mechanism of action of 6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are proteins that play a role in the development of inflammation. It has also been shown to inhibit the growth of cancer cells and induce cell death in these cells. Additionally, it has been shown to have antibacterial properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one in lab experiments is its ability to inhibit the activity of certain enzymes and proteins, making it a potential candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of 6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one. One of the potential directions is the development of new drugs based on the structure of this compound that can be used in the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one involves multi-step reactions that require expertise in organic chemistry. One of the popular methods for synthesizing this compound involves the reaction of 2-methoxyphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to form 6-(2-methoxyphenyl)-2-(4-phenylbutanoyl)pyridazin-3-one. This intermediate is then reacted with 4-phenyloxan-4-carboxylic acid chloride and triethylamine to obtain the final product.

Scientific Research Applications

6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

6-(2-methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-32-23-10-6-5-9-21(23)22-11-12-24(30)29(27-22)20-17-28(18-20)25(31)26(13-15-33-16-14-26)19-7-3-2-4-8-19/h2-12,20H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZLXBNUYVGISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

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